

# Preparation of 4-Amino-2-methoxy-6-methylpyrimidine Derivatives: Application Notes and Protocols

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## Compound of Interest

Compound Name: 4-Chloro-2-methoxy-6-methylpyrimidine

Cat. No.: B1356628

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This document provides detailed application notes and experimental protocols for the synthesis and potential applications of 4-amino-2-methoxy-6-methylpyrimidine and its derivatives. These compounds are of significant interest in medicinal chemistry and drug discovery due to the diverse biological activities exhibited by the pyrimidine scaffold.

## Application Notes

4-Amino-2-methoxy-6-methylpyrimidine serves as a crucial building block in the synthesis of a variety of heterocyclic compounds with therapeutic potential. The pyrimidine core is a privileged scaffold in medicinal chemistry, found in numerous FDA-approved drugs. Derivatives of 4-amino-2-methoxy-6-methylpyrimidine are being investigated for a range of biological activities, including but not limited to:

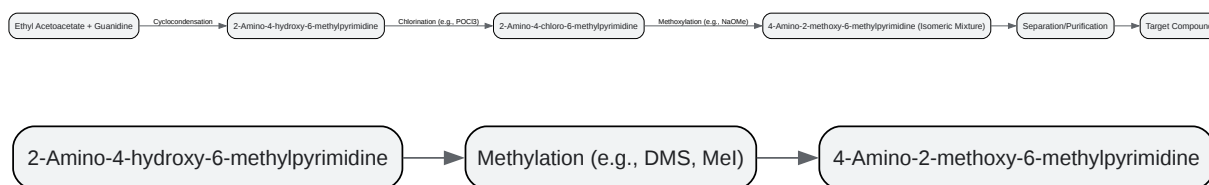
- **Kinase Inhibition:** Many pyrimidine derivatives act as potent inhibitors of various protein kinases, which are key regulators of cell signaling pathways. Dysregulation of kinase activity is a hallmark of many cancers, making pyrimidine-based kinase inhibitors a major focus of oncology research.

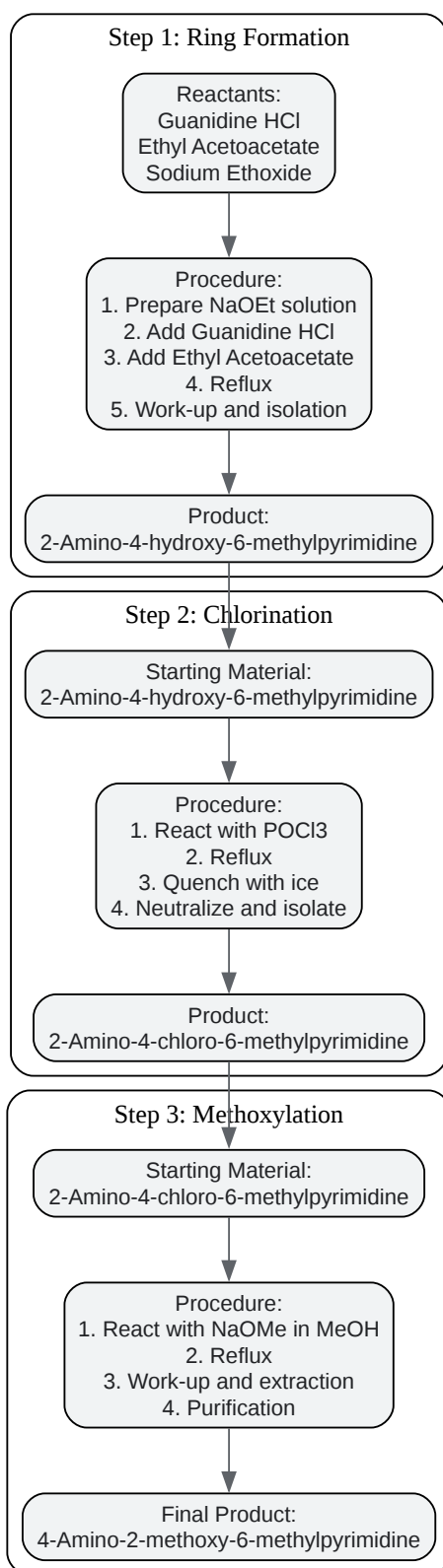
- **Antimicrobial Activity:** The pyrimidine nucleus is a constituent of essential biomolecules like nucleic acids, making its analogs effective antimicrobial agents by interfering with microbial metabolic pathways.
- **Agrochemicals:** Substituted pyrimidines are utilized in the development of herbicides and pesticides, highlighting their importance in agriculture.
- **PARP-1 Inhibition:** Certain aminopyrimidine derivatives have been identified as precursors for Poly(ADP-ribose) polymerase 1 (PARP-1) inhibitors.<sup>[1]</sup> PARP-1 is a key enzyme in DNA repair, and its inhibition is a promising strategy for cancer therapy, particularly in combination with DNA-damaging agents.<sup>[1]</sup>

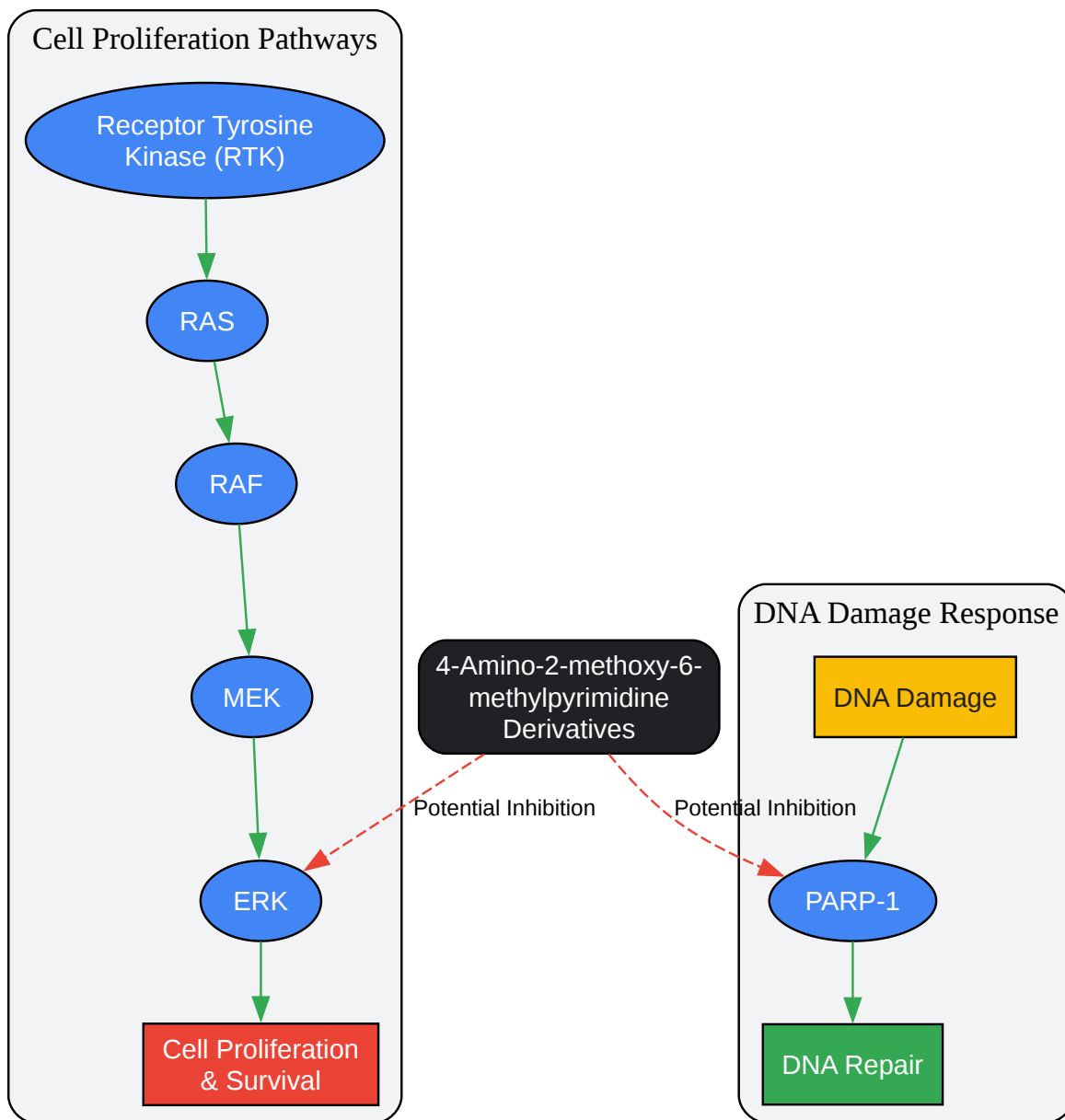
The functional groups of 4-amino-2-methoxy-6-methylpyrimidine—the amino, methoxy, and methyl groups—offer multiple points for chemical modification, allowing for the generation of diverse libraries of compounds for screening and lead optimization in drug discovery programs.

## Synthetic Pathways

The synthesis of 4-amino-2-methoxy-6-methylpyrimidine typically involves a multi-step process starting from simple acyclic precursors. A common strategy involves the initial construction of a 2-amino-4-hydroxy-6-methylpyrimidine ring, followed by chlorination and subsequent methoxylation. An alternative and often more direct route involves the methylation of the hydroxyl group of the pyrimidine ring.







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## References

- 1. nbinno.com [nbinno.com]
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